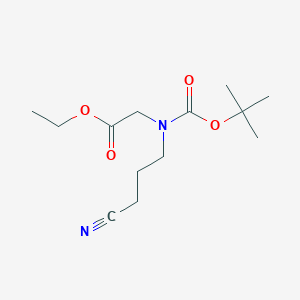

Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

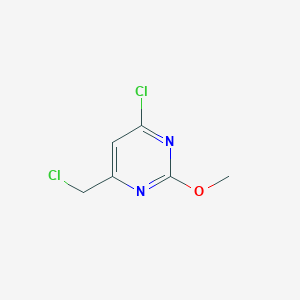

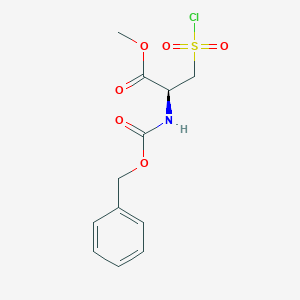

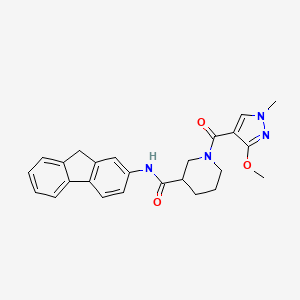

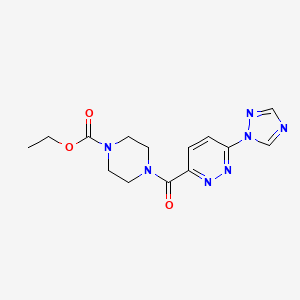

Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate is a chemical compound with the molecular formula C13H22N2O4 . It has a molecular weight of 270.32 . This compound is used in various chemical reactions and preparations .

Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The specific arrangement of these atoms forms the unique structure of this compound .Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the search results, it’s known that Boc-protected amino acids can participate in peptide synthesis . The Boc group can be removed under mild acidic conditions to form the free amine .Physical And Chemical Properties Analysis

This compound has a molecular weight of 270.32 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Applications De Recherche Scientifique

Synthesis and Utility in Organic Chemistry

Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate and related compounds have been widely used in the synthesis of cascade polymers, peptides, and various organic molecules. For instance, this chemical has been employed as a coupling reagent for racemization-free esterification, thioesterification, amidation reactions, and peptide synthesis. Its utility extends to both solid phase and solution phase peptide syntheses, demonstrating its versatility and efficiency in organic synthesis processes. The compound's ease of preparation and recovery, along with its minimal waste production, make it a valuable tool in green chemistry applications (Thalluri et al., 2013).

Advancements in Polymer Chemistry

In polymer chemistry, derivatives of this compound have been instrumental in the development of novel materials. The synthesis of amino acid-based polyacetylenes showcases the compound's role in creating polymers with unique properties, such as large specific rotations and potential helical conformations. These materials could have significant implications for the development of advanced materials with applications in biotechnology, nanotechnology, and materials science (Gao, Sanda, & Masuda, 2003).

Contributions to Medicinal Chemistry

While not directly mentioned in the abstracts, compounds structurally related to this compound have been explored for their potential in medicinal chemistry, particularly in the synthesis of bioactive molecules. These studies often focus on creating novel compounds that could serve as leads for the development of new drugs. The ability to modify the core structure and introduce various functional groups makes it a valuable scaffold in drug discovery processes.

Environmental Applications

In environmental science, research has explored the use of related ester compounds for the extraction and analysis of organic pollutants from environmental samples. Studies have shown that ethyl acetate, for example, can efficiently extract extractable organic halogens (EOX) from contaminated soil, sediments, and sewage sludge, offering a green alternative to more hazardous solvents. This highlights the role of ester compounds in developing more sustainable methods for environmental monitoring and cleanup efforts (Reemtsma & Jekel, 1996).

Mécanisme D'action

Target of Action

Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate is a chemical compound that is often used as an intermediate in the synthesis of various pharmaceuticals Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are known to be used in peptide synthesis .

Mode of Action

It is known that tert-butyloxycarbonyl (boc) protected amino acids, which have a similar structure, are used as starting materials in dipeptide synthesis . The Boc group serves as a protective group for the amino group, preventing unwanted reactions during synthesis. Once the desired reactions have taken place, the Boc group can be removed under acidic conditions .

Biochemical Pathways

Compounds with similar structures are known to be involved in the synthesis of peptides . Peptides play crucial roles in various biological processes, including acting as hormones, neurotransmitters, and growth factors.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place to maintain its stability . Furthermore, the reaction conditions, such as temperature and pH, can significantly impact the compound’s reactivity and the outcome of the chemical reactions it is involved in.

Propriétés

IUPAC Name |

ethyl 2-[3-cyanopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4/c1-5-18-11(16)10-15(9-7-6-8-14)12(17)19-13(2,3)4/h5-7,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXOHSKHDDTSIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CCCC#N)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-(dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2972731.png)

![2-(4-chlorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2972732.png)

![2-morpholino-N-(thiophen-2-ylmethyl)-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2972733.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-triethoxybenzamide](/img/structure/B2972737.png)

![methyl 7-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2972744.png)

![(5-Chlorothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2972749.png)